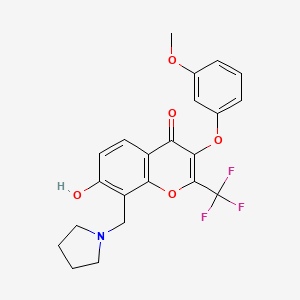

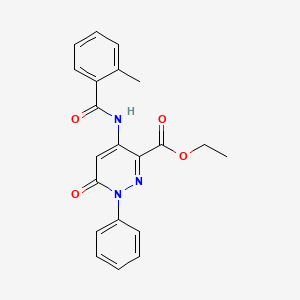

![molecular formula C18H13F3N2OS2 B2554827 Benzo[d]thiazol-2-yl(2-(4-(trifluorométhyl)phényl)thiazolidin-3-yl)méthanone CAS No. 2034471-39-9](/img/structure/B2554827.png)

Benzo[d]thiazol-2-yl(2-(4-(trifluorométhyl)phényl)thiazolidin-3-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

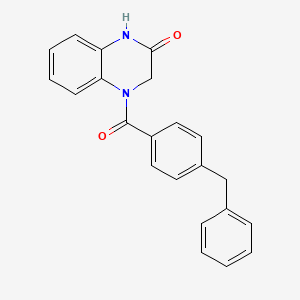

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C18H13F3N2OS2 and its molecular weight is 394.43. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé divers dérivés du thiazole, y compris ceux contenant le motif benzo[d]thiazole, et ont évalué leurs effets cytotoxiques sur des lignées cellulaires tumorales humaines . Ces composés présentent une activité antitumorale potentielle, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse.

- Plus précisément, les dérivés de la 3-(benzo[d]thiazol-2-yl)-4-aminoquinoléine ont été conçus comme des inhibiteurs de la topoisomérase I. Ces composés se sont avérés présenter une cytotoxicité puissante contre les lignées cellulaires cancéreuses humaines . Les topoisomérases jouent un rôle crucial dans la réplication et la réparation de l'ADN, ce qui en fait des cibles attrayantes pour le traitement du cancer.

- Les thiazoles, y compris les dérivés du benzo[d]thiazole, ont montré une activité antimicrobienne. Par exemple, le sulfathiazole, un médicament antimicrobien bien connu, contient un cycle thiazole. Les chercheurs continuent d'explorer de nouveaux composés à base de thiazole pour leurs propriétés antibactériennes et antifongiques .

- Le ritonavir, un médicament antirétroviral utilisé dans le traitement du VIH, contient un cycle thiazole. Les dérivés du benzo[d]thiazole peuvent également présenter des effets antirétroviraux similaires, bien que des recherches supplémentaires soient nécessaires pour valider cela .

- Les thiazoles ont été associés à d'autres activités biologiques, telles que des effets anti-inflammatoires, antidiabétiques, antioxydants et hépatoprotecteurs. Bien que des études spécifiques sur le dérivé du benzo[d]thiazole que vous avez mentionné soient limitées, il vaut la peine d'explorer ces applications potentielles .

- Les thiazoles servent de matériaux parents pour divers composés chimiques, y compris des colorants et des accélérateurs de réactions chimiques. Leur structure unique et leur réactivité les rendent précieux en chimie synthétique et dans les processus industriels .

Activité Antitumorale et Cytotoxique

Inhibition de la Topoisomérase I

Propriétés Antimicrobiennes

Potentiel Antirétroviral

Activités Biologiques Au-delà du Cancer et des Infections

Accélérateurs de Réactions Chimiques et Colorants

Mécanisme D'action

Target of Action

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their phosphorylation . This inhibition blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis . As a result, the compound effectively prevents the initiation of necroptosis .

Biochemical Pathways

The primary biochemical pathway affected by Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is the necroptosis pathway . By inhibiting the phosphorylation of RIPK1 and RIPK3, the compound disrupts the formation of the necrosome . This disruption prevents the downstream effects of necroptosis, including cell death .

Pharmacokinetics

The compound’s ability to inhibit ripk1 and ripk3 suggests that it is able to reach its targets within cells

Result of Action

The primary result of the action of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is the inhibition of necroptosis . By preventing the formation of the necrosome, the compound effectively blocks the initiation of programmed cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role, such as certain types of cancer .

Action Environment

The efficacy and stability of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to interact with its targets . Additionally, the presence of other molecules in the cell can potentially affect the compound’s stability and efficacy

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOOVZZPFQEKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

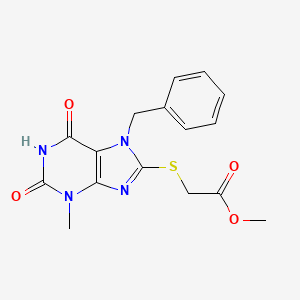

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)

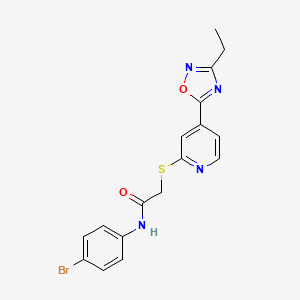

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

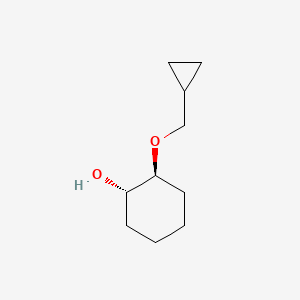

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)